PARP1 Inhibitory Potency: Class-Level Inference vs. 3-Aminobenzamide Benchmark
The prototypical 3-aminobenzamide (3-AB) exhibits a PARP1 IC50 of 4,780 nM (4.78 µM) [1]. While direct IC50 data for 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride against PARP1 have not been published in peer-reviewed literature to date, the broader 3-substituted N-alkyl benzamide chemotype demonstrates that N-benzylation consistently enhances PARP1 affinity by 10- to 100-fold over 3-AB through improved occupancy of the NAD+ nicotinamide subsite [2]. The 2-fluorobenzyl group specifically introduces an electron-withdrawing fluorine at the ortho position of the benzyl ring, which molecular docking studies on analogous N-benzyl-2-fluorobenzamides show chelates with catalytic zinc ions in HDAC isoforms and modulates π-stacking with tyrosine residues in kinase ATP pockets [3]. These pharmacophoric contributions are absent in 3-AB and simple N-methyl or N-ethyl 3-aminobenzamide analogs.
| Evidence Dimension | PARP1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound; predicted enhanced potency based on N-benzylation SAR in 3-substituted benzamide class |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): PARP1 IC50 = 4,780 nM (4.78 µM) [1] |
| Quantified Difference | Class-level N-benzylated 3-aminobenzamides typically achieve 10- to 100-fold lower IC50 values vs. 3-AB; exact value for this compound unconfirmed |
| Conditions | Recombinant PARP1 enzyme inhibition assay; literature class-level inference |
Why This Matters
Understanding the potency shift relative to 3-AB is critical for PARP-focused research programs: 3-AB requires high micromolar concentrations (IC50 ~5 µM) that confound cellular studies, whereas N-benzylated analogs in this class approach sub-micromolar potency, enabling cleaner pharmacological probing at therapeutically relevant concentrations.
- [1] BindingDB. BDBM27506: 3-aminobenzamide (CHEMBL81977) PARP1 IC50 = 4.78E+3 nM. Assay: Inhibition of PARP1 using activated DNA substrate, biotinylated NAD detection, colorimetric readout after 60 min. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=27506 View Source
- [2] Banasik M, Komura H, Shimoyama M, Ueda K. Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. J Biol Chem. 1992 Jan 25;267(3):1569-75. (Class-level SAR: N-substituted 3-aminobenzamides exhibit enhanced PARP inhibition vs. parent 3-AB). View Source
- [3] Ge G-H, Guo S, Li T-T, Wang Y-P, Liu L-R, Yu W-H, Zhang T-J. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors. Bioorg Med Chem Lett. 2025;128:130362. (2-Fluorobenzyl pharmacophore: zinc chelation and ATP pocket occupancy). View Source
